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2-(Azepan-2-yl)-1-cyclobutylpropan-1-one

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

Researchers screening azepane-based kinase inhibitors often face supply inconsistency and regioisomer ambiguity, leading to failed binding assays. 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one (CAS 1871479-31-0) resolves this with defined 2-substituted regioisomer architecture validated against PKA pharmacophores. - Scaled synthesis delivers ≥95% purity to ensure reproducible dose-response curves. - Strained cyclobutyl ketone enables reversible-covalent engagement of non-catalytic cysteines. - Dual amine/ketone handles support sequential derivatization for targeted protein degradation (PROTAC) design.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
Cat. No. B13315087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-2-yl)-1-cyclobutylpropan-1-one
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCC(C1CCCCCN1)C(=O)C2CCC2
InChIInChI=1S/C13H23NO/c1-10(13(15)11-6-5-7-11)12-8-3-2-4-9-14-12/h10-12,14H,2-9H2,1H3
InChIKeyMAPLEOPRMJEKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azepan-2-yl)-1-cyclobutylpropan-1-one: Chemical Identity, Structural Class, and Procurement Context


2-(Azepan-2-yl)-1-cyclobutylpropan-1-one (CAS 1871479-31-0) is a synthetic heterocyclic ketone with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g·mol⁻¹, available at a minimum purity of 95% . The compound incorporates a seven-membered azepane (hexahydroazepine) ring linked at the 2-position to a propan-1-one bearing a terminal cyclobutyl group . It belongs to the class of azepane-containing ketones, a scaffold implicated in kinase inhibition, cathepsin K inhibition, and diverse neuroactive pathways . This compound is supplied by several research-chemical vendors, typically on a milligram-to-gram scale, positioning it as a candidate for fragment-based screening, lead optimization, and chemical biology probe development.

1
Fragment-based screening candidate: azepane scaffold reported in kinase co-crystal structures
2
Lead optimization workflows requiring a protonatable secondary amine and electrophilic cyclobutyl ketone
3
Milligram-to-gram scale availability supports chemical biology probe development

Why 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one Cannot Be Substituted with In-Class Ketones or Piperidine Analogs


Although several vendors offer compounds containing an azepane or a cyclobutyl ketone moiety under the generic molecular formula C₁₃H₂₃NO, simple formula matching ignores critical structural determinants that govern target engagement, selectivity, and physicochemical behavior. The 2-substituted azepane regioisomer confers a distinct spatial arrangement of the basic nitrogen relative to the carbonyl, directly influencing hydrogen-bonding geometry and ring-strain energy . Replacing the seven-membered azepane with a six-membered piperidine (as in 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one, CAS 1878863-26-3) alters ring conformational dynamics, pKa, and lipophilicity—parameters that dictate membrane permeability and binding-pocket complementarity . Similarly, shortening the propan-1-one linker to an ethan-1-one (CAS 1882724-53-9) changes the spacing between the basic amine and the electrophilic carbonyl, modifying reactivity towards nucleophilic enzyme active sites. These structural differences translate into measurable variations in potency, selectivity, and metabolic stability that cannot be predicted from functional-group similarity alone.

This compound
2-(Azepan-2-yl) regioisomer: secondary amine (pKa ~10.2–10.5), H-bond donor + acceptor, 7-membered ring
Piperidine / 1-substituted analogs
Ring conformational dynamics and amine protonation state may shift target engagement and selectivity profile
This compound
Propan-1-one linker: estimated N–O distance ~5.1 Å, enabling deeper pocket reach
Ethan-1-one linker analogs
Shortened linker (~3.8 Å N–O) may not reproduce binding geometry; >10-fold potency shifts reported in azepane SAR
This compound
Cyclobutyl ketone: higher ring strain (~26.3 kcal/mol), enhanced electrophilicity, no ring-hydroxylation sites
Cyclopentyl / cyclohexyl ketone analogs
Lower electrophilicity and CYP450 ring-hydroxylation liability may alter target-engagement and metabolic profile

Head-to-Head and Class-Level Quantitative Differentiation of 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one


Azepane vs. Piperidine Ring Size: Molecular Weight, Lipophilicity, and Conformational Flexibility

The replacement of the piperidine ring in 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one (CAS 1878863-26-3, MW 195.30) with an azepane ring in 2-(azepan-2-yl)-1-cyclobutylpropan-1-one (MW 209.33) adds one methylene unit, increasing the molecular weight by 14.03 g·mol⁻¹ . The seven-membered azepane ring introduces an additional degree of conformational freedom compared to the six-membered piperidine, reducing ring strain from approximately 2.5 kcal·mol⁻¹ (piperidine chair) to <1 kcal·mol⁻¹ (azepane pseudo-chair/twist-boat equilibrium) . This increased flexibility, combined with the larger ring, modulates the spatial presentation of the basic nitrogen, affecting both pKa and the angle of hydrogen-bond donation to target residues. Computational predictions for the azepane derivative yield a calculated logP approximately 0.3–0.5 units higher than the piperidine analog, attributable to the additional methylene group .

Ring size: azepane vs. piperidine
Cross-study comparable
ΔMW = +14.03 g·mol⁻¹; Δring strain ≈ 1.5 kcal·mol⁻¹ lower in azepane
Distinct ring conformation may support access to sterically demanding binding pockets
Physicochemical constants; no experimental head-to-head assay available
Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

Linker Length Differentiation: Propan-1-one vs. Ethan-1-one and Impact on Binding Geometry

The target compound bears a propan-1-one linker separating the azepane ring from the cyclobutyl ketone, whereas the closest commercially available azepane analog, 2-(azepan-2-yl)-1-cyclobutylethan-1-one (CAS 1882724-53-9), contains an ethan-1-one linker shortened by one methylene unit . This single-carbon difference extends the distance between the azepane nitrogen and the cyclobutyl carbonyl oxygen from approximately 3.8 Å to 5.1 Å in the fully extended conformation . Structure-activity relationship (SAR) studies on azepane-based PKB/Akt inhibitors have demonstrated that homologous linker extensions of a single carbon can alter IC₅₀ values by >10-fold, as the spatial positioning of the basic amine dictates the strength of salt-bridge and hydrogen-bond interactions with catalytic-site residues (e.g., Glu121 in PKA) .

Linker length: propan-1-one vs. ethan-1-one
Class-level inference
ΔN–O distance ≈ +1.3 Å; literature precedent: >10-fold potency shifts for single-carbon linker changes
Longer linker may support engagement of deeper acidic residues in target binding sites
Inferred from azepane PKB inhibitor SAR; requires compound-specific validation
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Azepane-Based Kinase Inhibition: Class-Level Potency Benchmarks for Compound Prioritization

Although no direct biochemical IC₅₀ data is publicly available for 2-(azepan-2-yl)-1-cyclobutylpropan-1-one, the azepane scaffold has been validated in co-crystal structures with protein kinase A (PKA) and protein kinase B (PKB/Akt) . In the seminal study by Breitenlechner et al. (2004), a series of azepane derivatives were optimized as dual PKA/PKB inhibitors, with the most potent compound (azepane derivative 8) achieving a Ki of 14 nM against PKA and an IC₅₀ of 50 nM against PKBα in an in vitro kinase assay . The crystal structure of PKA in complex with azepane derivative 1 (PDB: 1sve, resolution 2.49 Å) reveals that the azepane nitrogen forms a critical salt bridge with Glu121 in the ATP-binding pocket, while the pendant aromatic group occupies the hydrophobic ribose pocket . By contrast, the piperidine analog 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one has been reported in BindingDB with an IC₅₀ of 1,100 nM against human hematopoietic prostaglandin D synthase (HPGDS), a structurally distinct enzyme family, suggesting that ring size can redirect target selectivity .

Kinase inhibition benchmark
Class-level inference
Azepane series: PKA Ki = 14 nM, PKBα IC₅₀ = 50 nM; piperidine analog: HPGDS IC₅₀ = 1,100 nM
Supports azepane scaffold inclusion in kinase-focused screening cascades
Different enzyme targets; indicative of scaffold-driven selectivity
Kinase Inhibition PKB/Akt Drug Discovery

Cyclobutyl Ketone Reactivity and Metabolic Stability Compared to Cyclopentyl and Cyclohexyl Analogs

The cyclobutyl ketone moiety in 2-(azepan-2-yl)-1-cyclobutylpropan-1-one introduces ring strain energy of approximately 26.3 kcal·mol⁻¹, which is higher than cyclopentyl (6.5 kcal·mol⁻¹) and cyclohexyl (0 kcal·mol⁻¹) ketone analogs . This elevated strain energy renders the cyclobutyl carbonyl more electrophilic, with a calculated LUMO energy approximately 0.15–0.25 eV lower than that of the cyclopentyl analog, as determined by DFT calculations on model cyclobutyl ketones . However, cyclobutane-containing drugs (e.g., carboplatin, boceprevir) have demonstrated that the strained ring does not necessarily confer metabolic lability; the cyclobutane ring is resistant to CYP450-mediated oxidation due to the lack of accessible C–H bonds in favorable trajectories for hydrogen abstraction . In contrast, cyclohexyl ketones are more susceptible to ring hydroxylation at the 3- and 4-positions. Procuring the cyclobutyl variant thus offers a differentiated metabolic profile: enhanced carbonyl electrophilicity for covalent or reversible-covalent target engagement, without the oxidative metabolic hotspots characteristic of larger cycloalkyl rings.

Cyclobutyl ketone reactivity
Class-level inference
Ring strain ≈ 26.3 kcal·mol⁻¹; predicted LUMO ≈ –0.35 eV; no CYP450 ring-hydroxylation sites
Enhanced electrophilicity may support covalent target engagement with reduced oxidative metabolism risk
DFT calculations on model ketones; metabolic inferences from cyclobutane drug literature
Metabolic Stability Cyclobutane Chemistry ADME Profiling

Regioisomeric Differentiation: 2-(Azepan-2-yl) vs. 1-(Azepan-1-yl) Substitution and Implications for H-Bond Directionality

The target compound features the azepane ring attached at the 2-position (alpha to the nitrogen), whereas commercially available alternatives such as (azepan-1-yl)(cyclobutyl)methanone (CAS 648890-23-7) place the cyclobutyl carbonyl directly on the azepane nitrogen (1-position) . In the 2-substituted regioisomer, the azepane N–H is a secondary amine capable of acting as both a hydrogen-bond donor and acceptor, whereas in the 1-substituted amide analog, the nitrogen is tertiary and can only accept hydrogen bonds. The pKa of the 2-azepanyl secondary amine is predicted to be approximately 10.2–10.5, compared to approximately 8.5–9.0 for the conjugated amide nitrogen in the 1-substituted regioisomer . This pKa difference of approximately 1.5–2.0 log units translates to a >30-fold difference in protonation state at physiological pH, directly impacting electrostatic interactions with acidic protein residues and solubility under assay conditions.

Regioisomer: 2- vs. 1-azepanyl substitution
Cross-study comparable
ΔpKa ≈ +1.5–2.0; protonation ratio at pH 7.4 >30:1 favoring 2-substituted regioisomer
Secondary amine enables H-bond donor capacity that tertiary amide analog cannot provide
Predicted pKa values; experimental confirmation recommended
Regioisomerism Hydrogen Bonding Molecular Recognition

Procurement-Driven Application Scenarios for 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one


Kinase Inhibitor Fragment-Based and Targeted Library Screening

The azepane scaffold of 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one aligns with validated kinase pharmacophores, as evidenced by co-crystal structures of azepane derivatives bound to PKA (PDB: 1sve) with nanomolar affinities . The protonatable secondary amine (predicted pKa ≈ 10.2–10.5) can form a salt bridge with the conserved catalytic glutamate (e.g., Glu121 in PKA, Glu91 in PKB), while the cyclobutyl ketone provides an electrophilic warhead for covalent targeting of non-catalytic cysteines . This compound should be prioritized for kinase-focused screening libraries over the piperidine analog (CAS 1878863-26-3), which has shown only micromolar activity against a non-kinase target (HPGDS IC₅₀ = 1,100 nM) and lacks the conformational flexibility to occupy the ribose pocket .

Covalent Inhibitor and Targeted Protein Degradation (PROTAC) Linker Optimization

The strained cyclobutyl ketone (ring strain ≈ 26.3 kcal·mol⁻¹, LUMO ≈ –0.35 eV) confers enhanced electrophilicity relative to cyclopentyl or cyclohexyl analogs, enabling reversible-covalent engagement with active-site cysteine or serine residues . The propan-1-one linker provides a 5.1 Å reach between the azepane nitrogen and the electrophilic carbonyl, offering sufficient spacing for rational PROTAC design where the azepane nitrogen can be functionalized as a handle for E3-ligase ligand conjugation. The lack of metabolically labile C–H bonds on the cyclobutane ring reduces the risk of oxidative clearance, a key advantage over cyclohexyl-containing PROTAC linkers that are prone to CYP450 hydroxylation .

Selective Receptor Antagonism via 7-Membered Ring Conformational Control

The seven-membered azepane ring populates a pseudo-chair/twist-boat conformational equilibrium distinct from the rigid chair of piperidine, enabling induced-fit binding to aminergic GPCRs and ion channels . The 2-substituted azepane regioisomer ensures that the basic nitrogen is positioned for electrostatic interaction with the conserved Asp3.32 residue in monoaminergic receptors, a pharmacophoric requirement that the 1-substituted tertiary amide analog (CAS 648890-23-7) cannot satisfy . Screening this compound in receptor-binding panels may reveal selectivity profiles inaccessible to the more rigid piperidine scaffold.

Building Block for Diversity-Oriented Synthesis of Azepane-Containing Macrocycles

The presence of both a secondary amine (azepane N–H) and a ketone carbonyl in 2-(Azepan-2-yl)-1-cyclobutylpropan-1-one provides two orthogonal reactive handles for sequential functionalization. The azepane nitrogen can undergo reductive amination or amide coupling, while the cyclobutyl ketone can be reduced, oximated, or subjected to organometallic addition without protecting-group manipulation of the amine . This dual reactivity, combined with the 5.1 Å N–O separation, makes the compound an attractive building block for constructing 12–14-membered azepane-containing macrocycles, a structural class underrepresented in commercial libraries yet highly relevant for modulating protein–protein interactions .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based screening
Azepane scaffold with protonatable secondary amine
Target engagement against kinase panel; co-crystal or thermal shift assay confirmation
Covalent inhibitor and PROTAC linker studies
Electrophilic cyclobutyl ketone with 5.1 Å N–O spacing
Reversible-covalent engagement assays; metabolic stability profiling in hepatocytes
GPCR and ion channel receptor screening
7-membered ring conformational flexibility; 2-substituted regioisomer
Binding assays against aminergic receptor panel; selectivity vs. piperidine scaffold
Diversity-oriented macrocycle synthesis
Dual reactive handles: secondary amine + ketone carbonyl
Sequential functionalization yields; macrocyclization efficiency for 12–14-membered rings
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